2-(3,4-Difluorophenyl)piperidine;hydrochloride
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Overview
Description
2-(3,4-Difluorophenyl)piperidine;hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and contains two fluorine atoms attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-(3,4-Difluorophenyl)piperidine;hydrochloride typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the phenyl ring and the piperidine moiety.
Hydrogenation: The intermediate product from the coupling reaction is then subjected to hydrogenation to reduce any double bonds present in the structure.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Chemical Reactions Analysis
2-(3,4-Difluorophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(3,4-Difluorophenyl)piperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)piperidine;hydrochloride can be compared with other piperidine derivatives such as:
4-(2,4-Difluorophenyl)piperidine;hydrochloride: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical and biological properties.
2-(3,4-Difluorophenyl)ethylpiperidine;hydrochloride: This derivative has an ethyl group attached to the piperidine ring, which can influence its reactivity and pharmacological profile.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11;/h4-5,7,11,14H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNXPULVGKSCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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